![molecular formula C17H17N3OS B6476106 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide CAS No. 2640881-47-4](/img/structure/B6476106.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide
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Overview
Description
“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . It is a simple doubly unsaturated molecule . Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole-containing compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions globally. Recent research has identified pyrazole derivatives as potent antileishmanial agents . Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that compound 13 interacts effectively with Lm-PTR1, a potential drug target in Leishmania.
Antiviral Applications
Pyrazole-based compounds have been investigated for their antiviral properties. While specific data on this compound are limited, its structural features warrant exploration in antiviral drug development .
Cancer Therapeutics
The combination of pyrazole and thiophene motifs has implications for cancer treatment. Further investigations are needed to explore its potential as an anticancer agent, especially considering the diverse activities of related pyrazole scaffolds .
Cosmetic Formulations
Beyond pharmacological applications, pyrazole derivatives have found use in cosmetic formulations. Their unique structures may enhance cosmetic products, although specific details regarding this compound remain elusive .
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.
Mode of Action
The compound interacts with its target, SDH, through strong hydrogen bonding . This interaction likely alters the enzyme’s activity, leading to changes in the metabolic processes it is involved in.
Biochemical Pathways
The compound’s interaction with SDH affects the citric acid cycle and the electron transport chain . These pathways are essential for energy production in cells. By interacting with SDH, the compound could potentially disrupt energy production, leading to various downstream effects.
Result of Action
The compound has been shown to have fungicidal activity against several types of fungi, including Fusarium graminearum, Alternaria solani, and Botrytis cinerea . This suggests that the compound’s interaction with SDH and the resulting disruption of energy production may lead to the death of these organisms.
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-15(9-11-19-20)14-6-4-13(5-7-14)8-10-18-17(21)16-3-2-12-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEBEXACZRLWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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